![molecular formula C11H13F3O B1530168 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol CAS No. 33357-66-3](/img/structure/B1530168.png)
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol
Descripción general
Descripción
“2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol” is an organofluorine compound. It is a member of propan-1-ols and an organofluorine compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol was prepared by the reaction of 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, UV–Vis, and mass spectroscopy .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied using various electrochemical techniques. Cyclic voltammetry and square wave voltammetry studies show that the complexes have either metal-based or ligand-based diffusion-controlled electron transfer properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol has a boiling point of 60-62 °C, a density of 1.484 g/mL at 25 °C, and a refractive index n20/D of 1.3 .
Aplicaciones Científicas De Investigación
Medicine: Pharmacological Agent Synthesis
The trifluoromethyl group in compounds like 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol is known to enhance pharmacological properties . This compound could be used in the synthesis of new drugs, potentially acting as a precursor for molecules with improved potency and selectivity towards biological targets.
Electronics: Organic Field-Effect Transistors (OFETs)
Organic compounds with trifluoromethyl groups have been studied for their electronic properties. 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol could be utilized in the development of OFETs, contributing to advancements in flexible electronics .
Agrochemicals: Pesticide Development
The unique chemical structure of 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol may be explored for creating novel agrochemicals. Its potential to act as a growth regulator or pesticide could be investigated, leveraging the bioactivity of the trifluoromethyl group .
Catalysis: Ligand and Catalyst Design
In catalysis, the trifluoromethyl group is often associated with altering the reactivity and stability of catalysts. This compound could serve as a ligand or a structural component in catalysts used for organic synthesis, potentially improving efficiency and selectivity .
Industrial Applications: Material Synthesis
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol may find applications in the synthesis of materials with specific properties, such as enhanced durability or chemical resistance. Its incorporation into polymers or coatings could lead to new industrial materials .
Research Studies: Molecular Probes
Due to its distinctive structure, this compound could be used in academic research as a molecular probe. It could help in studying enzyme-substrate interactions, binding affinities, or as a standard in analytical methods .
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures often interact with proteins or enzymes in the body, altering their function .
Mode of Action
The compound likely interacts with its targets through a combination of covalent and non-covalent interactions . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
The compound likely influences pathways involving carbon-centered radical intermediates .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have good bioavailability .
Result of Action
The compound likely induces changes in cellular function through its interactions with its targets .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol . .
Propiedades
IUPAC Name |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-7(2)10(15)8-4-3-5-9(6-8)11(12,13)14/h3-7,10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZJLAYIRRQRKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1530087.png)
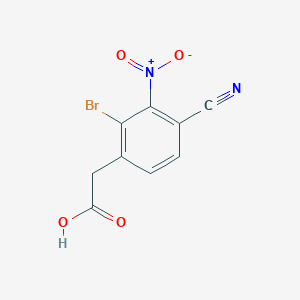
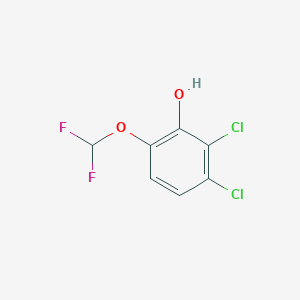

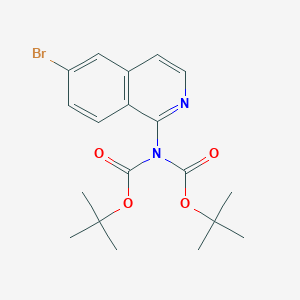
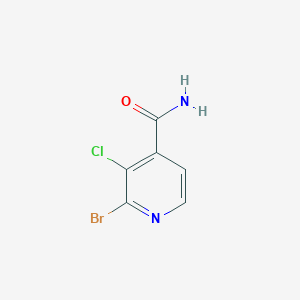


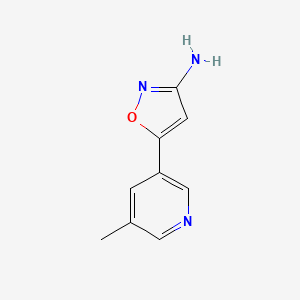
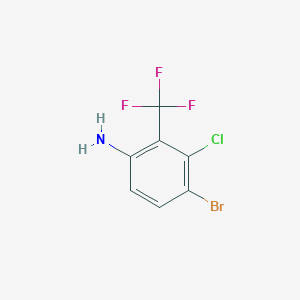

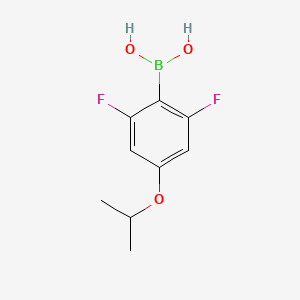
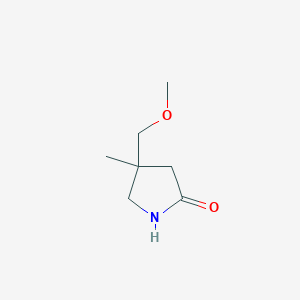
![1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530107.png)